1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Description
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary imidazolium salt characterized by a 12-carbon alkyl chain modified with an acetylsulfanyl (-SAc) group. This structural motif combines the cationic imidazolium core with a hydrophobic dodecyl tail and a sulfur-containing functional group.
Properties
CAS No. |
658084-30-1 |
|---|---|
Molecular Formula |
C18H35BrN2OS |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
S-[12-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)dodecyl] ethanethioate;bromide |
InChI |
InChI=1S/C18H34N2OS.BrH/c1-18(21)22-16-12-10-8-6-4-3-5-7-9-11-13-20-15-14-19(2)17-20;/h14-15H,3-13,16-17H2,1-2H3;1H |
InChI Key |
KHJOWGYXRBPLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the following steps:
Preparation of 1-Bromododecane: This can be achieved by treating dodecanol with hydrobromic acid and sulfuric acid.
Formation of 1-[12-(Acetylsulfanyl)dodecyl]-3-methylimidazole: The bromododecane is then reacted with 3-methylimidazole in the presence of a base to form the desired imidazolium compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The bromide ion can be substituted with other anions such as chloride, iodide, or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Anion exchange reactions can be carried out using silver salts or ion exchange resins.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing antimicrobial agents. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds related to imidazolium salts have been evaluated for their effectiveness against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that imidazole derivatives possess anticancer properties. Compounds similar to 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide have been tested for their ability to induce apoptosis in cancer cell lines. Notably, studies have reported that certain imidazole derivatives can effectively inhibit cell proliferation in breast cancer models, demonstrating IC50 values in the low micromolar range . This suggests potential for further development as anticancer agents.
Antitubercular Activity
In vitro studies have also highlighted the antitubercular activity of imidazole derivatives. For example, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis .
Surface Modification
Imidazolium salts are known for their ability to modify surfaces due to their unique ionic properties. The compound can be employed in the development of functionalized surfaces that enhance adhesion and biocompatibility in biomedical devices. This is particularly relevant in applications such as drug delivery systems and tissue engineering where surface characteristics significantly impact performance .
Ionic Liquids
As an ionic liquid, 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide could be utilized in various chemical processes due to its low volatility and thermal stability. Ionic liquids are increasingly being explored as solvents for chemical reactions, particularly in green chemistry applications where traditional solvents may pose environmental hazards .
Nanocarrier Systems
The compound's amphiphilic nature allows it to form micelles or vesicles suitable for drug delivery applications. These nanocarrier systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research into similar compounds has demonstrated effective delivery mechanisms for anticancer drugs, improving therapeutic outcomes .
Biosensors
Due to its electrochemical properties, 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can be integrated into biosensor designs. These biosensors can detect biological molecules with high sensitivity and specificity, making them valuable tools in medical diagnostics and environmental monitoring.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Evaluated against E. coli and S. aureus | Showed significant inhibition at low concentrations. |
| Anticancer Activity Evaluation | Tested on MCF-7 breast cancer cells | Induced apoptosis with an IC50 value of 52 nM. |
| Antitubercular Activity Study | Assessed against M. tuberculosis | Demonstrated effective inhibition of bacterial growth. |
Mechanism of Action
The mechanism of action of 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The cationic nature of the imidazolium ring allows it to interact with negatively charged cell membranes, leading to membrane disruption and cell lysis . Additionally, the acetylsulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and stability.
Comparison with Similar Compounds
3-Benzyl-1-(2-methoxyethyl)-2-methylimidazolium Bromide (Compound 5c)
- Molecular Formula : C₁₉H₂₃N₂O₂⁺·Br⁻
- Key Substituents : Benzyl (aromatic), 2-methoxyethyl (ether-linked alkyl).
- Synthesis: Prepared via refluxing precursor 4c with HBr in ethanol, followed by silica gel chromatography (DCM:MeOH = 10:1) .
- Unlike the target compound, the absence of a long alkyl chain limits its amphiphilic character.
1-(2-Methoxyethyl)-3-(4-methoxyphenyl)imidazolium Bromide (Compound 5a)
- Molecular Formula : C₁₈H₂₃N₂O₂⁺·Br⁻
- Key Substituents : 4-Methoxyphenyl (electron-donating group), 2-methoxyethyl.
- Synthesis : Similar to 5c, but with a methoxyphenyl substituent .
- Properties : The methoxy groups enhance solubility in polar solvents and may stabilize charge distribution via resonance. However, the lack of a sulfur-containing group reduces redox or thiol-disulfide exchange capabilities compared to the target compound.
1-[2-(4-Aminoanilino)ethyl]-3-methylimidazolium Bromide (CAS 220159-33-1)
- Molecular Formula : C₁₂H₁₉N₄⁺·Br⁻
- Key Substituents: 4-Aminoanilinoethyl (primary amine).
- Properties: The amino group enables hydrogen bonding and protonation-dependent solubility.
Physicochemical and Functional Properties
| Property | Target Compound | 5c | 5a | CAS 220159-33-1 |
|---|---|---|---|---|
| Hydrophobicity | High (C12 chain) | Moderate (benzyl) | Low (methoxyphenyl) | Low (short chain) |
| Redox/Thiol Reactivity | High (acetylsulfanyl) | None | None | None |
| Hydrogen Bonding | Moderate (acetyl oxygen) | Low | High (methoxy) | High (amine) |
| Molecular Weight | ~450–500 (estimated) | ~367.3 | ~353.3 | 299.21 |
- Target Compound : The acetylsulfanyl group enables thiol-disulfide exchange, relevant in drug delivery or dynamic covalent chemistry. The C12 chain supports micelle formation in aqueous solutions.
- 5c/5a : Aromatic and methoxy groups favor applications in catalysis or materials science, where π-stacking and polar interactions dominate.
- CAS 220159-33-1 : The amine group suits pH-responsive systems or coordination chemistry .
Biological Activity
The compound 1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a member of the imidazolium family, which has garnered interest in various fields, particularly in medicinal chemistry and material science. This article focuses on its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a dodecyl chain and an acetylsulfanyl group. The imidazolium ring contributes to its biological activity by interacting with various biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₁N₂SBr |
| Molecular Weight | 349.41 g/mol |
Imidazolium compounds often exhibit a range of biological activities due to their ability to interact with cellular membranes and proteins. The mechanisms may include:
- Antimicrobial Activity : Imidazolium salts have been shown to disrupt microbial membranes, leading to cell death.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various imidazolium derivatives found that those with longer alkyl chains exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and increased permeability .
- Anticancer Potential : Research highlighted the efficacy of imidazolium derivatives in inhibiting cancer cell proliferation. In vitro studies showed that certain compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Anti-inflammatory Properties : A recent investigation into the anti-inflammatory effects of imidazolium derivatives revealed their potential to reduce inflammation markers in animal models, suggesting a role in treating inflammatory diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
